molecular formula C18H12ClN3O2S2 B2649722 4-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 912623-04-2

4-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Katalognummer: B2649722
CAS-Nummer: 912623-04-2
Molekulargewicht: 401.88
InChI-Schlüssel: HKXJYJZRFUAALH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Discovery and Evolution of Thiazolo[5,4-b]Pyridine Sulfonamide Derivatives

Thiazolo[5,4-b]pyridine sulfonamide derivatives emerged from systematic efforts to optimize heterocyclic compounds for kinase inhibition. Early work focused on modifying pyridine and thiazole cores to enhance binding affinity to enzymatic targets. A breakthrough occurred in 2020 with the synthesis of 2-pyridyl-4-morpholinyl thiazolo[5,4-b]pyridine derivatives, where sulfonamide groups were identified as critical for phosphoinositide 3-kinase (PI3Kα) inhibition. For instance, compound 19a (3.6 nM IC~50~ against PI3Kα) demonstrated that electron-deficient aryl sulfonamides, such as 2-chloro-4-fluorophenyl variants, improved activity by facilitating hydrogen bonding with Lys802 in the kinase’s ATP-binding pocket.

The structural evolution of these compounds is summarized in Table 1.

Table 1: Key Thiazolo[5,4-b]Pyridine Sulfonamide Derivatives and Their Enzymatic Activities

Compound Substituents PI3Kα IC~50~ (nM)
19a 2-Pyridyl, 4-morpholinyl 3.6
19b 2-Chloro-4-fluorophenyl 4.6
19c 5-Chlorothiophene-2-yl 8.0

Synthetic routes evolved to prioritize efficiency, as seen in the seven-step synthesis from 2,4-dichloro-3-nitropyridine (11 ), which enabled gram-scale production of intermediates like 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (13 ) and bromothiazolo[5,4-b]pyridine (15 ). Subsequent Suzuki couplings with sulfonamide-functionalized borates yielded derivatives with nanomolar potency.

Classification within the Sulfonamide Family

Sulfonamides are broadly classified into antibacterial, diuretic, and enzyme-inhibitory subtypes. 4-Chloro-N-(4-{thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide belongs to the latter category, distinguished by its dual heterocyclic architecture. Unlike traditional sulfonamides that target bacterial dihydropteroate synthase, this compound inhibits PI3Kα, a kinase central to oncogenic signaling. Its classification hinges on:

  • Core Structure : The thiazolo[5,4-b]pyridine system acts as a purine bioisostere, mimicking ATP’s adenine moiety.
  • Substituent Effects : The 4-chlorobenzenesulfonamide group enhances solubility and forms critical hydrogen bonds with kinase residues.

Research Progression Timeline

  • 2018 : Patent filings disclosed thiazolo[5,4-b]pyridine derivatives with alkyl and cyclic substituents, highlighting their potential in metabolic disorders.
  • 2020 : Systematic SAR studies identified sulfonamide-linked variants as PI3Kα inhibitors, with 19a achieving sub-5 nM potency.
  • 2022–2025 : Focus shifted to optimizing pharmacokinetic properties, including metabolic stability and tissue penetration.

Significance in Medicinal Chemistry Research

This compound’s significance lies in its dual role as a chemical probe and therapeutic candidate:

  • Targeted Inhibition : By selectively inhibiting PI3Kα over PI3Kβ (10-fold selectivity), it enables precise modulation of the PI3K/AKT/mTOR pathway, a hallmark of cancer progression.
  • SAR Insights : Studies revealed that replacing the pyridyl group with phenyl reduces activity by 50%, underscoring the necessity of nitrogen-rich heterocycles for potency.
  • Synthetic Versatility : The scaffold supports diverse modifications, enabling rapid exploration of analogs for other kinase targets.

Eigenschaften

IUPAC Name

4-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c19-13-5-9-15(10-6-13)26(23,24)22-14-7-3-12(4-8-14)17-21-16-2-1-11-20-18(16)25-17/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXJYJZRFUAALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available substances. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenylthiazolo[5,4-b]pyridine under basic conditions . The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and preventing its activity . This inhibition can lead to the disruption of various cellular signaling pathways, ultimately affecting cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

A. Thiophene vs. Benzene Sulfonamide ()
The compound 5-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophenesulfonamide replaces the benzene ring with a thiophene. Key differences:

  • Electronic Effects : Thiophene’s sulfur atom introduces π-electron delocalization differences compared to benzene, altering binding site interactions.
  • Substituent Position : The chloro group is at position 5 on the thiophene vs. position 4 on benzene, affecting steric and electronic profiles .

B. Extended Fused Rings () Compound 1 in incorporates an imidazo[4,5-d]thiazolo[5,4-b]pyridine core. The additional methylamino group may improve solubility or modulate pharmacokinetics .

Substituent Variations

A. Methoxy and Piperazinyl Groups ()
LBX192 (T32612) features a 5-methoxy-thiazolo[5,4-b]pyridine linked to a piperazinyl-sulfonylphenyl group. The methoxy group provides electron-donating effects, contrasting with the chloro group’s electron-withdrawing nature. The piperazine ring enhances solubility via protonation at physiological pH, a property absent in the target compound .

B. Fluorinated Derivatives () 5-Chloro-2-fluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]benzenesulfonamide introduces a fluoro substituent, which increases metabolic stability and lipophilicity.

Pharmacologically Active Analogues ( and )

  • GK Activator () : The compound (2R)-3-cyclopentyl-N-(5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide demonstrates allosteric activation of glucokinase (GK). Its propanamide linker allows greater flexibility, enabling deeper penetration into the allosteric pocket compared to the sulfonamide linker in the target compound .
  • Kinase Inhibitors (): Compounds like 4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide highlight the role of sulfonamide in kinase binding. The pyrazolo-pyrimidine core offers distinct hydrogen-bonding patterns compared to thiazolo-pyridine .

Structural and Functional Comparison Table

Compound Name/Feature Core Structure Key Substituents Pharmacological Implications Reference
Target Compound Thiazolo[5,4-b]pyridine 4-Chloro-benzene sulfonamide Potential kinase/enzyme modulation N/A
5-Chloro-thiophene sulfonamide Thiazolo[5,4-b]pyridine 5-Chloro-thiophene sulfonamide Altered electronic profile
LBX192 (T32612) Thiazolo[5,4-b]pyridine 5-Methoxy, piperazinyl-sulfonyl Enhanced solubility, kinase inhibition
GK Activator Thiazolo[5,4-b]pyridine Propanamide, cyclopentyl, piperazinyl Allosteric GK activation
Imidazo-thiazolo-pyridine (Cpd 1) Imidazo[4,5-d]thiazolo-pyridine Methylamino, methyl Increased rigidity, target affinity

Biologische Aktivität

4-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative with a thiazolo[5,4-b]pyridine core, which has drawn attention due to its potential biological activities. This compound is being investigated for various therapeutic applications, particularly in the fields of oncology and infectious diseases.

The primary mechanism of action for this compound involves the inhibition of the Phosphoinositide 3-Kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival. Inhibition of this pathway can lead to reduced tumor growth and proliferation in cancer cells. The compound's interaction with PI3K suggests significant implications for cancer therapy and other conditions characterized by aberrant cell signaling.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, thiazolo[5,4-b]pyridine derivatives have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

  • Case Study : A study evaluating the cytotoxicity of thiazolo[5,4-b]pyridine derivatives reported IC50 values indicating potent activity against breast and lung cancer cell lines. The tested compounds exhibited IC50 values ranging from 0.01 to 0.1 µM, demonstrating significant anticancer potential.
CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)0.05
Compound BA549 (Lung Cancer)0.03

Antimicrobial Activity

The biological activity of sulfonamide derivatives has also been explored in the context of antimicrobial properties. Compounds similar to 4-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide have shown effectiveness against various bacterial strains.

  • Case Study : Research on benzene sulfonamide derivatives indicated that they possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL against Staphylococcus aureus and Escherichia coli.
CompoundBacterial StrainMIC (µg/mL)
Compound CStaphylococcus aureus1.0
Compound DEscherichia coli0.5

Pharmacokinetics

Pharmacokinetic studies suggest that 4-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has favorable absorption and distribution characteristics. The compound demonstrates good bioavailability due to its solubility profile and stability under physiological conditions.

Q & A

Q. Table 1. Comparative Bioactivity of Analogues

CompoundTarget (IC₅₀)MIC (S. aureus)Solubility (mg/mL)
Parent compoundFtsZ (0.8 μM) 4 μg/mL 0.5
4-CF₃ analogFtsZ (0.5 μM) 2 μg/mL 0.3
Sulfonamide-free derivativeFtsZ (>10 μM) >32 μg/mL 1.2

Q. Table 2. Key Physicochemical Properties

ParameterValueMethod/Reference
logP3.0Calculated (XLogP3)
PSA86.4 ŲDFT
Melting Point215–217°CDSC

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.